molecular formula C35H36NO3PS B6290379 [S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2417456-74-5

[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290379
CAS No.: 2417456-74-5
M. Wt: 581.7 g/mol
InChI Key: GDVFMOUEWXCVPL-FJOUAFLFSA-N
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Description

This sulfinamide derivative features a stereochemically complex structure, combining a naphthalenylmethyl group, a diphenylphosphino-substituted dimethoxyphenyl ring, and a 2-methyl-2-propanesulfinamide moiety. The stereodescriptors [S(R)] and (S) indicate its chiral centers, which are critical for its role in asymmetric catalysis or as a chiral auxiliary. The naphthalenylmethyl group introduces significant steric bulk and aromatic π-system interactions, distinguishing it from simpler analogs .

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36NO3PS/c1-35(2,3)41(37)36-34(29-22-14-16-25-15-12-13-21-28(25)29)30-23-31(38-4)32(39-5)24-33(30)40(26-17-8-6-9-18-26)27-19-10-7-11-20-27/h6-24,34,36H,1-5H3/t34-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFMOUEWXCVPL-FJOUAFLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a diphenyl compound under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: This step is achieved through a series of substitution reactions, where methoxy groups are introduced to the phenyl ring.

    Attachment of the Naphthalenylmethyl Group: This involves the coupling of a naphthalene derivative with the intermediate compound formed in the previous steps.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, influencing various catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogs in the Sulfinamide Class

Compound A : (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula: C₃₈H₄₁NO₃P₂S
  • Molecular Weight : 653.75 g/mol
  • Key Features: Contains dual diphenylphosphino groups on a dimethoxyphenyl ring and an ethyl bridge. Lacks the naphthalenylmethyl group present in the target compound.
  • Applications : Used in asymmetric hydrogenation due to its bidentate phosphine ligands, which enhance metal coordination .
Compound B : (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
  • Molecular Formula: C₂₃H₃₂NOPS (estimated)
  • Molecular Weight : ~409.5 g/mol
  • Key Features : Features a branched 3-methylbutan-2-yl chain instead of the aromatic naphthalenylmethyl group. Simpler structure with reduced steric hindrance.
  • Applications : Acts as a ligand in transition-metal catalysis, particularly for less sterically demanding substrates .
Target Compound : [S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
  • Molecular Formula: Estimated C₄₄H₄₅NO₃P₂S (exact data unavailable)
  • Molecular Weight : ~750.9 g/mol (calculated)
  • Enhanced steric bulk may improve enantioselectivity in chiral catalysis.

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₄₄H₄₅NO₃P₂S* C₃₈H₄₁NO₃P₂S C₂₃H₃₂NOPS
Molecular Weight ~750.9 g/mol 653.75 g/mol ~409.5 g/mol
Key Substituent Naphthalenylmethyl Ethyl bridge 3-Methylbutan-2-yl
Steric Bulk High Moderate Low
Aromaticity High (naphthalene) Moderate (benzene rings) None
Typical Applications Chiral catalysis Asymmetric hydrogenation Transition-metal ligands

*Estimated based on structural analysis.

Research Findings and Functional Implications

  • Steric Effects : The naphthalenylmethyl group in the target compound creates a more rigid chiral environment than Compound A’s ethyl bridge or Compound B’s aliphatic chain. This rigidity can suppress undesired conformations in catalytic intermediates, improving enantiomeric excess (e.e.) in asymmetric reactions .
  • Electronic Properties: The dimethoxyphenyl and diphenylphosphino groups in both the target compound and Compound A facilitate electron-rich metal coordination, critical for catalytic activity. However, the naphthalene system in the target compound may enhance π-backbonding with metal centers like rhodium or iridium .
  • Solubility and Handling : Compounds with naphthalene moieties (e.g., the target) typically exhibit lower solubility in polar solvents compared to aliphatic analogs like Compound B. Storage conditions for such compounds often require inert atmospheres and protection from light to prevent degradation .

Biological Activity

[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C31H34NOPS
  • Molecular Weight : 531.65 g/mol
  • CAS Number : Not specified in the sources.

The compound's biological activity is primarily attributed to its ability to interact with specific cellular pathways and molecular targets. Studies indicate that it may exert antitumor effects through apoptosis induction and modulation of cell cycle dynamics in cancer cells.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was evaluated using MTT assays across various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and F98 (glioblastoma) cells. Results indicated a dose-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations (p < 0.05) .
  • Mechanism of Cell Death :
    • Flow cytometry analysis revealed that treatment with the compound led to an increase in the sub-G0/G1 phase population in F98 cells, indicating apoptosis. In contrast, no significant apoptotic features were observed in non-cancerous N13 microglial cells, suggesting selective toxicity towards tumor cells .

In Vivo Studies

  • Tumor Growth Inhibition :
    • In animal models, specifically F98 tumor-bearing rats, local administration of the compound resulted in a notable delay in tumor growth compared to control groups treated with saline (PBS). The average tumor volume was significantly reduced after treatment with this compound .
  • Survival Rates :
    • The survival rate of treated animals was higher than that of controls, with treated groups surviving an average of three days longer post-tumor implantation . This suggests a potential for therapeutic benefit in prolonging life in cancer models.

Data Summary Table

Study TypeCell Lines/ModelsKey Findings
In VitroHeLa, MCF7, F98Dose-dependent cytotoxicity; apoptosis in F98 cells
In VivoF98 tumor-bearing ratsDelayed tumor growth; increased survival rates

Case Studies

A notable study published in the European Journal of Medicinal Chemistry investigated the compound's effects on glioblastoma models. The study highlighted that local administration did not cause observable damage to healthy brain tissue as assessed by MRI, indicating a favorable safety profile alongside its therapeutic efficacy .

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